Cas no 874615-57-3 (4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one)

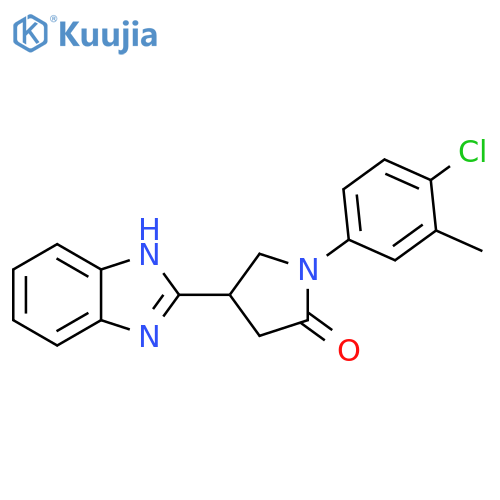

874615-57-3 structure

商品名:4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

CAS番号:874615-57-3

MF:C18H16ClN3O

メガワット:325.792142868042

CID:5556249

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(1H-benzimidazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

- 4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

-

- インチ: 1S/C18H16ClN3O/c1-11-8-13(6-7-14(11)19)22-10-12(9-17(22)23)18-20-15-4-2-3-5-16(15)21-18/h2-8,12H,9-10H2,1H3,(H,20,21)

- InChIKey: WJTXDVRLQJSRTL-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(Cl)C(C)=C2)CC(C2NC3=CC=CC=C3N=2)CC1=O

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3155-0003-5μmol |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-20μmol |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 20μmol |

$79.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-30mg |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 30mg |

$119.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-2μmol |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-3mg |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-10mg |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-20mg |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 20mg |

$99.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-10μmol |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 10μmol |

$69.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-4mg |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 4mg |

$66.0 | 2023-08-13 | |

| Life Chemicals | F3155-0003-5mg |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

874615-57-3 | 90%+ | 5mg |

$69.0 | 2023-08-13 |

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

874615-57-3 (4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one) 関連製品

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬